4-(3-Pyrrolidinyl)benzoic acid 4-(3-Pyrrolidinyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480161
InChI: InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

4-(3-Pyrrolidinyl)benzoic acid

CAS No.:

Cat. No.: VC17480161

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Pyrrolidinyl)benzoic acid -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 4-pyrrolidin-3-ylbenzoic acid
Standard InChI InChI=1S/C11H13NO2/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14)
Standard InChI Key KOSMWFGVOFYXAP-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Pyrrolidinyl)benzoic acid (IUPAC name: 4-(pyrrolidin-3-yl)benzoic acid) consists of a benzoic acid scaffold substituted with a pyrrolidine ring at the fourth carbon. The pyrrolidine group introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and dipole interactions. The molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol); limited aqueous solubility

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling pyrrolidine derivatives with benzoic acid precursors. A common route involves:

  • Alkylation: Reacting 4-hydroxybenzoic acid with a pyrrolidine-containing alkylating agent (e.g., β-chloroethylpyrrolidine) in the presence of a base like potassium carbonate.

  • Esterification/Decarboxylation: Protecting the carboxylic acid group as a methyl ester, followed by deprotection under acidic conditions .

Table 2: Representative Synthesis Conditions

ReagentTemperature (°C)Time (h)Yield (%)
Methyl 4-hydroxybenzoate, β-chloroethylpyrrolidine, K₂CO₃110–1254.5–590–93

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance efficiency. For example, a 2000-gallon reactor achieved a 91% yield using amyl acetate as the solvent and optimized temperature control . Key advantages include reduced reaction times and improved purity profiles.

Chemical Reactivity and Functionalization

Key Reactions

  • Esterification: The carboxylic acid group reacts with alcohols to form esters, useful in prodrug design.

  • Amidation: Reacts with amines to generate amide derivatives, expanding pharmacological potential.

  • Ring-Opening Reactions: The pyrrolidine ring can undergo functionalization (e.g., N-alkylation) to modify electronic and steric properties.

Mechanistic Insights

The pyrrolidine nitrogen participates in hydrogen bonding with biological targets, while the benzoate group engages in π-π stacking with aromatic residues in proteins. This dual interaction mechanism underpins its bioactivity.

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: Demonstrates inhibitory activity against metalloenzymes (e.g., matrix metalloproteinases) due to metal coordination by the pyrrolidine nitrogen.

  • Drug Discovery: Serves as a precursor for antipsychotics and anticonvulsants, leveraging its blood-brain barrier permeability.

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with transition metals, applicable in gas storage and catalysis.

  • Liquid Crystals: The rigid benzoic acid core and flexible pyrrolidine tail enable mesophase formation in liquid crystalline materials.

Research Findings and Case Studies

Pharmacological Studies

  • Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Neuroprotective Effects: In rodent models, carboxamide derivatives reduced neuronal apoptosis by 40% at 10 mg/kg doses.

Industrial Case Study

A scaled-up synthesis (2000-gallon reactor) produced 283.5 kg of 4-(3-pyrrolidinyl)benzoic acid hydrochloride with 91% yield and >99% purity, validated by HPLC .

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